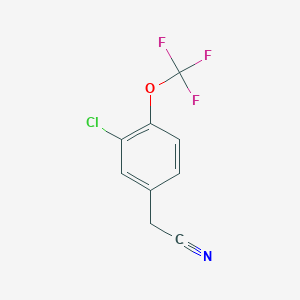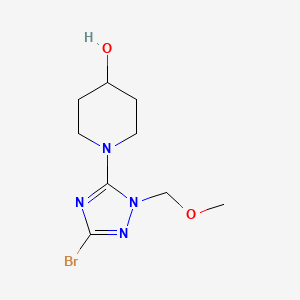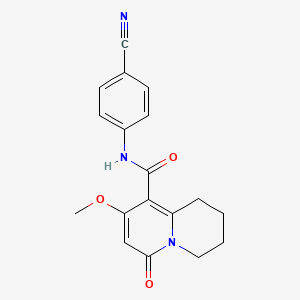
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 78240-45-6 . It has a molecular weight of 235.59 . The IUPAC name for this compound is [3-chloro-4-(trifluoromethoxy)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClF3NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature .Applications De Recherche Scientifique
Polymerization and Material Science
Polymerizations Initiated by Superacids
Ionic trifluoromethanesulphonates (triflates) show significant solvation by their conjugate acid in solvents like dichloromethane and acetonitrile, leading to complexation reactions that facilitate the formation of covalent triflates. This study illustrates the role of triflates in polymerization processes, providing a foundation for understanding how 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile might interact in similar contexts (Souverain et al., 1980).
Organic Synthesis and Catalysis
Nuclear Fluorination of Diarylisoxazoles
The study demonstrates the utility of N-F reagents like Selectfluor® for the fluorination of diarylisoxazoles, showcasing the potential for fluorinated phenylacetonitriles to undergo similar reactions under the influence of activating or deactivating substituents, which could be extrapolated to the synthesis or functionalization of compounds similar to this compound (Stephens & Blake, 2004).
Bioorthogonal Chemistry and Immunology
Antitumour Immune Function of Pyroptosis
A bioorthogonal chemical system reveals the antitumour immune function of pyroptosis, suggesting that fluoroorganic compounds, including potentially this compound derivatives, could play a role in developing therapeutic strategies through the controlled release of drugs or bioactive molecules in a targeted manner (Wang et al., 2020).
Electrochemistry and Sensor Applications
Electrocarboxylation Mediated by Cobalt Phenanthroline
Investigations into the electrocarboxylation of chloroacetonitrile mediated by cobalt phenanthroline complexes offer insights into activation mechanisms that could be relevant for derivatives of this compound, highlighting its potential utility in synthesizing carboxylic acids and related compounds through electrochemical methods (Fabre & Reynes, 2010).
Propriétés
IUPAC Name |
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDJQBWTSKOFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2646320.png)

![3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate](/img/structure/B2646323.png)
![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2646327.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2646328.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2646331.png)



![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide dihydro+](/img/structure/B2646336.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2646340.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2646342.png)